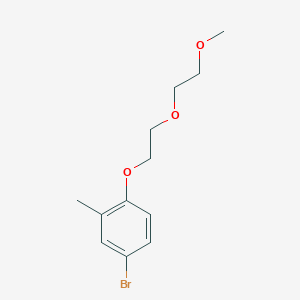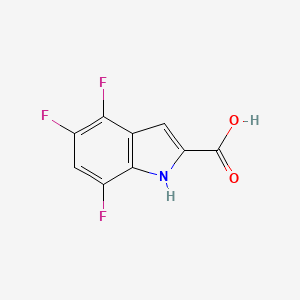
(1-Pyrazin-2-yl-ethylamino)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Pyrazin-2-yl-ethylamino)-acetic acid is an organic compound that features a pyrazine ring attached to an ethylamino group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pyrazin-2-yl-ethylamino)-acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic or basic conditions.
Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions using ethylamine and suitable leaving groups on the pyrazine ring.
Introduction of the Acetic Acid Moiety: The final step involves the reaction of the ethylamino group with chloroacetic acid under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(1-Pyrazin-2-yl-ethylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyrazine ring or the ethylamino group, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylamine, chloroacetic acid, and other nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Pyrazin-2-yl-ethylamino)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mecanismo De Acción
The mechanism of action of (1-Pyrazin-2-yl-ethylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and ethylamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(1-Pyridin-2-yl-ethylamino)-acetic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
(1-Quinolin-2-yl-ethylamino)-acetic acid: Contains a quinoline ring, which is a fused ring system with different electronic properties.
(1-Isoquinolin-2-yl-ethylamino)-acetic acid: Features an isoquinoline ring, another fused ring system with unique characteristics.
Uniqueness
(1-Pyrazin-2-yl-ethylamino)-acetic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds
Propiedades
IUPAC Name |
2-(1-pyrazin-2-ylethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6(11-5-8(12)13)7-4-9-2-3-10-7/h2-4,6,11H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBCWYQXQSISRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(4-Fluoro-3-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895496.png)
![[3-(4-Bromo-2-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895508.png)

![(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7895529.png)
![(3R)-1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895531.png)

![(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7895539.png)
![(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895544.png)
![Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate](/img/structure/B7895552.png)


![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile](/img/structure/B7895584.png)


